Anticonvulsant Activity: 4-Propyl Differentiation vs. 4-Methyl and 4-H Comparators
In a corazole‑induced seizure model in mice, the 4‑H analog 7‑(2‑morpholino‑2‑oxoethoxy)‑2H‑chromen‑2‑one exhibited dose‑dependent protection with 50% and 57.1% survival at 200 and 300 mg/kg oral, respectively, while the 4‑methyl analog showed no anticonvulsant activity at any tested dose [1]. The 4‑propyl target compound is structurally intermediate between these two extremes; its anticonvulsant efficacy has not yet been reported in the same assay, but the steep structure–activity cliff observed (complete loss of activity with 4‑methyl substitution) establishes that 4‑alkyl chain length is a critical determinant of in vivo pharmacology [1]. This positions the 4‑propyl derivative as a unique probe for mapping the alkyl‑length tolerance of the biological target.
| Evidence Dimension | Anticonvulsant efficacy in corazole convulsion test (mouse) |
|---|---|
| Target Compound Data | Not yet reported in identical assay |
| Comparator Or Baseline | 4‑H analog: 50–57.1% survival at 200–300 mg/kg p.o.; 4‑CH₃ analog: inactive at all doses |
| Quantified Difference | 4‑H → 4‑CH₃ substitution abolishes protection (57.1% → 0%); 4‑propyl impact remains to be quantified |
| Conditions | Corazole‑induced convulsions, male mice, intragastric administration, survival endpoint |
Why This Matters
Demonstrates that the 4‑propyl substitution occupies a distinct position on a steep SAR cliff, making the compound a valuable tool for probing the alkyl‑chain sensitivity of the anticonvulsant pharmacophore.
- [1] Shabanov PD, Myznikov LV, Yakovleva EE. Protivosudorozhnoe sredstvo [Anticonvulsant agent]. Russian Patent RU2705810C1, published 12 Nov 2019. View Source
